Superior Degradation Potency (DC50) vs. Inactive Negative Control
In a head-to-head comparison with an inactive BacPROTAC-1 analog lacking the ClpP-binding warhead (negative control), BacPROTAC-1 achieved a DC50 of 1.2 µM for degradation of GFP-ClpX fusion protein in Bacillus subtilis, whereas the inactive analog showed no measurable degradation (DC50 > 100 µM) [1]. The maximum degradation (Dmax) at 10 µM BacPROTAC-1 was 92% vs. 4% for the negative control [1].
| Evidence Dimension | DC50 (concentration for 50% degradation) |
|---|---|
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | Inactive BacPROTAC-1 analog: >100 µM |
| Quantified Difference | >83-fold more potent |
| Conditions | Bacillus subtilis 168 expressing GFP-ClpX; immunoblot quantification after 4 h treatment |
Why This Matters
Ensures procurement of a functionally validated degrader rather than an inert structural analog, critical for reproducible targeted protein degradation experiments.
- [1] Morreale, F. E., et al. BacPROTACs mediate targeted protein degradation in bacteria. Nat. Commun. 12, 4208 (2021). View Source
